Apixaban

Catalog No.
S548874
CAS No.
503612-47-3
M.F
C25H25N5O4
M. Wt
459.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apixaban

CAS Number

503612-47-3

Product Name

Apixaban

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)

InChI Key

QNZCBYKSOIHPEH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Solubility

0.11mg/mL
In water, 6.34 mg/L at 25 °C (est)
Aqueous solubility across the physiological pH range is approximately 0.04 mg/L

Synonyms

BMS56224701; BMS 56224701; BMS-56224701; Apixaban, brand name: Eliquis

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Description

The exact mass of the compound Apixaban is 459.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11mg/mlin water, 6.34 mg/l at 25 °c (est)aqueous solubility across the physiological ph range is approximately 0.04 mg/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of piperidones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Apixaban for Stroke Prevention in Atrial Fibrillation

A significant area of scientific research involving apixaban focuses on its efficacy in preventing stroke in patients with atrial fibrillation (AF). AF is a heart rhythm disorder characterized by irregular and often rapid heartbeats. A major complication of AF is the formation of blood clots in the heart's left atrial appendage, which can then travel to the brain and cause a stroke.

Several large-scale clinical trials have evaluated apixaban's effectiveness in preventing stroke in patients with AF. These trials, including the AVK- STUDIES [], ROCKET AF [], and ARISTOTLE studies, demonstrated that apixaban was at least as effective as warfarin in preventing stroke and blood clots in patients with AF, while also exhibiting a lower risk of major bleeding compared to warfarin.

Investigating Apixaban for Other Medical Conditions

Beyond atrial fibrillation, ongoing scientific research is exploring the potential applications of apixaban for other conditions associated with blood clot formation. Here are two promising areas of investigation:

  • Venous Thromboembolism (VTE) Prevention: VTE is a condition characterized by blood clot formation in the deep veins of the legs (deep vein thrombosis) or in the lungs (pulmonary embolism). Studies such as the ADOPT [] trial are examining the effectiveness of apixaban in preventing VTE recurrence in patients who have already experienced a blood clot event.
  • Acute Coronary Syndrome (ACS): ACS is a spectrum of conditions caused by a sudden reduction in blood flow to the heart. Research is underway to determine whether apixaban, in combination with other medications, can help prevent future cardiovascular events in patients who have experienced ACS.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

White to pale-yellow powde

XLogP3

2.2

Exact Mass

459.19065

Boiling Point

770.5±60.0 °C(Predicted)

LogP

2.71
log Kow = 2.71 (est)

Appearance

Solid powder

Melting Point

326.53

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3Z9Y7UWC1J

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (57.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (42.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Apixaban is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Apixaban is indicated for reducing the risk of stroke and systemic embolism in patients who have nonvalvular atrial fibrillation, prophylaxis of deep vein thrombosis(DVT) leading to pulmonary embolism(PE) in patients after a hip or knee replacement surgery, and treatment of DVT and PE to reduce the risk of recurrence[Label,A177565,A6897].
FDA Label
For Eliquis 2.5 mg film-coated tablets:, , Prevention of venous thromboembolic events (VTE) in adult patients who have undergone elective hip or knee replacement surgery., Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age ≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II)., Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4.4 for haemodynamically unstable PE patients)., For Eliquis 5 mg film-coated tablets:, , Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II)., Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4.4 for haemodynamically unstable PE patients).,
Prevention of arterial thromboembolism, Prevention of venous thromboembolism
Treatment of venous thromboembolism

Livertox Summary

Apixaban is an oral anticoagulant and direct inhibitor of factor Xa which is used to decrease the risk of venous thromboses, systemic embolization and stroke in patients with atrial fibrillation, and lower the risk of deep vein thrombosis and pulmonary embolus after knee or hip replacement surgery. Apixaban has been linked to a low rate of serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury.
Edoxaban is an oral, small molecule inhibitor of factor Xa which is used as an anticoagulant to decrease the risk of venous thromboses, systemic embolization and stroke in patients with atrial fibrillation, and as treatment of deep vein thrombosis and pulmonary embolism to prevent thrombotic complications. Edoxaban has been linked to a low rate of serum aminotransferase elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury.

Drug Classes

Antithrombotic Agents
Anticoagulants

Therapeutic Uses

Eliquis (apixaban) is indicated to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. /Included in US product label/
Eliquis is indicated for the prophylaxis of deep vein thrombosis (DVT), which may lead to pulmonary embolism (PE), in patients who have undergone hip or knee replacement surgery. /Included in US product label/
Eliquis is indicated for the treatment of pulmonary embolism (PE). /Included in US product label/
Eliquis is indicated for the treatment of deep vein thrombosis (DVT). /Included in US product label/
Eliquis is indicated to reduce the risk of recurrent deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy. /Included in US product label/
Current evidence suggests that addition of apixaban to standard antiplatelet therapy (e.g., aspirin, clopidogrel) does not substantially reduce the rate of recurrent ischemic events in patients with acute coronary syndrome (ACS) and may increase the risk of major, sometimes fatal, bleeding. /NOT included in US product label/
Current evidence suggests that extended treatment with apixaban is not superior to short-term treatment with subcutaneous enoxaparin for thromboprophylaxis in patients with acute medical illness and is associated with a small but statistically significant increase in the risk of major bleeding. /NOT included in US product label/

Pharmacology

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III[Label]. Apixaban also inhibits prothrominase[Label]. These effects prevent the formation of a thrombus[Label].
Apixaban is an orally active inhibitor of coagulation factor Xa with anticoagulant activity. Apixaban directly inhibits factor Xa, thereby interfering with the conversion of prothrombin to thrombin and preventing formation of cross-linked fibrin clots.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01AF02
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AF - Direct factor xa inhibitors
B01AF02 - Apixaban

Mechanism of Action

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III[Label]. Apixaban also inhibits prothrominase[Label]. These effects prevent the formation of a thrombus[Label].

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Vapor Pressure

4.29X10-18 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

503612-47-3

Wikipedia

Apixaban

FDA Medication Guides

Eliquis
Apixaban
TABLET;ORAL
BRISTOL MYERS SQUIBB
10/12/2021

Drug Warnings

/BOXED WARNING/ WARNING: PREMATURE DISCONTINUATION OF ELIQUIS INCREASES THE RISK OF THROMBOTIC EVENTS. Premature discontinuation of any oral anticoagulant, including Eliquis, increases the risk of thrombotic events. If anticoagulation with Eliquis is discontinued for a reason other than pathological bleeding or completion of a course of therapy, consider coverage with another anticoagulant.
/BOXED WARNING/ WARNING: SPINAL/EPIDURAL HEMATOMA. Epidural or spinal hematomas may occur in patients treated with Eliquis who are receiving neuraxial anesthesia or undergoing spinal puncture. These hematomas may result in long-term or permanent paralysis. Consider these risks when scheduling patients for spinal procedures. Factors that can increase the risk of developing epidural or spinal hematomas in these patients include: use of indwelling epidural catheters concomitant use of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, other anticoagulants a history of traumatic or repeated epidural or spinal punctures a history of spinal deformity or spinal surgery optimal timing between the administration of Eliquis and neuraxial procedures is not known. Monitor patients frequently for signs and symptoms of neurological impairment. If neurological compromise is noted, urgent treatment is necessary. Consider the benefits and risks before neuraxial intervention in patients anticoagulated or to be anticoagulated.
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
It is unknown whether apixaban or its metabolites are excreted in human milk. Rats excrete apixaban in milk (12% of the maternal dose). Women should be instructed either to discontinue breastfeeding or to discontinue Eliquis therapy, taking into account the importance of the drug to the mother.
For more Drug Warnings (Complete) data for Apixaban (17 total), please visit the HSDB record page.

Biological Half Life

12.7±8.55h.
Apixaban has ... an apparent half-life of approximately 12 hours following oral administration.
In a comparative study elimination half-life in rats (2-3 hrs) was shorter than in dogs (5-6 hrs) and chimpanzees (5-7 hrs). Distribution volume is relatively low in rats (0.31 L/kg), dogs (0.30 L/kg) and chimpanzees (0.17 L/kg).
... After a single oral administration ... the elimination half life of radioactivity in blood was 1.7 to 4.2 hr.

Use Classification

Human drugs -> Eliquis -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human drugs -> Apixaban Accord -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: D. Pinto et al., World Intellectual Property Organization patent 03026652; eidem, United States of America patent 6967208 (2003, 2005 both to Bristol-Myers Squibb).

Clinical Laboratory Methods

... A sensitive and reliable method was developed and validated for the measurement of apixaban (BMS-562247) and its major circulating metabolite (BMS-730823) in human citrated plasma for use in clinical testing. A 0.100 ml portion of citrated plasma sample was extracted and analyzed by LC-MS/MS. Run times were approximately 3 min. The lower limit of quantification (LLOQ) was 1.00 ng/ml for BMS-562247 and 5.00 ng/ml for BMS-730823. Intra- and inter-assay precision values for replicate QC control samples were within < or = 5.36% for both analytes (< or = 7.52% at the LLOQ). The accuracy for both analytes was within + or - 9.00%. The method was demonstrated to be sensitive, selective and robust, and was successfully used to support clinical studies.

Storage Conditions

Store at 20 °C to 25 °C (68 °F-77 °F); excursions permitted between 15 °C and 30 °C (59 °F-86 °F).

Interactions

Current evidence suggests that addition of apixaban to standard antiplatelet therapy (e.g., aspirin, clopidogrel) does not substantially reduce the rate of recurrent ischemic events in patients with acute coronary syndrome (ACS) and may increase the risk of major, sometimes fatal, bleeding. /NOT included in US product label/
In a study in healthy individuals, concomitant administration of apixaban and enoxaparin had no effect on the pharmacokinetics of apixaban, but had an additive effect on anti-factor Xa activity. The increased pharmacodynamic effect was considered to be modest. When administration of apixaban and enoxaparin was separated by 6 hours in this study, the additive effect on anti-factor Xa activity was attenuated.
In the principal efficacy study of apixaban, bleeding risk was increased in patients who received concomitant apixaban and aspirin therapy. Additionally, a placebo-controlled study of patients with acute coronary syndromes was terminated early after an increased risk of bleeding was observed in patients receiving apixaban in combination with aspirin and clopidogrel. In drug interaction studies in healthy individuals, apixaban did not substantially alter the pharmacokinetics of aspirin, and a pharmacodynamic interaction was not observed with such concomitant therapy.
Concomitant use of apixaban and drugs that affect hemostasis (e.g., aspirin or other antiplatelet drugs, heparin or other anticoagulants, fibrinolytics, selective serotonin reuptake inhibitors (SSRIs), serotonin norepinephrine reuptake inhibitors (SNRIs), nonsteroidal anti-inflammatory agents (NSAIAs)) increases the risk of bleeding.
For more Interactions (Complete) data for Apixaban (11 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Touma L, Filion KB, Atallah R, Eberg M, Eisenberg MJ. A meta-analysis of randomized controlled trials of the risk of bleeding with apixaban versus vitamin K antagonists. Am J Cardiol. 2015 Feb 15;115(4):533-41. doi: 10.1016/j.amjcard.2014.11.039. Epub 2014 Dec 2. Review. PubMed PMID: 25547937.
2: Zalpour A, Oo TH. Clinical utility of apixaban in the prevention and treatment of venous thromboembolism: current evidence. Drug Des Devel Ther. 2014 Nov 5;8:2181-91. doi: 10.2147/DDDT.S51006. eCollection 2014. Review. PubMed PMID: 25395835; PubMed Central PMCID: PMC4226443.
3: Hanna MS, Mohan P, Knabb R, Gupta E, Frost C, Lawrence JH. Development of apixaban: a novel anticoagulant for prevention of stroke in patients with atrial fibrillation. Ann N Y Acad Sci. 2014 Nov;1329:93-106. doi: 10.1111/nyas.12567. Epub 2014 Nov 5. Review. PubMed PMID: 25377080; PubMed Central PMCID: PMC4260137.
4: Moorman ML, Nash JE, Stabi KL. Emergency surgery and trauma in patients treated with the new oral anticoagulants: dabigatran, rivaroxaban, and apixaban. J Trauma Acute Care Surg. 2014 Sep;77(3):486-94; quiz 486-94. doi: 10.1097/TA.0000000000000360. Review. PubMed PMID: 25159255.
5: Alotaibi G, Alsaleh K, Wu C, Mcmurtry MS. Dabigatran, rivaroxaban and apixaban for extended venous thromboembolism treatment: network meta-analysis. Int Angiol. 2014 Aug;33(4):301-8. Review. PubMed PMID: 25056161.
6: Kakkos SK, Kirkilesis GI, Tsolakis IA. Editor's Choice - efficacy and safety of the new oral anticoagulants dabigatran, rivaroxaban, apixaban, and edoxaban in the treatment and secondary prevention of venous thromboembolism: a systematic review and meta-analysis of phase III trials. Eur J Vasc Endovasc Surg. 2014 Nov;48(5):565-75. doi: 10.1016/j.ejvs.2014.05.001. Epub 2014 Jun 18. Review. PubMed PMID: 24951377.
7: Apixaban and atrial fibrillation: no clear advantage. Prescrire Int. 2014 Feb;23(146):33-6. Review. PubMed PMID: 24669381.
8: Meddahi S, Samama MM. [Pharmacologic and clinical characteristics of direct inhibitors of factor Xa: rivaroxaban, apixaban, edoxaban and betrixaban]. J Mal Vasc. 2014 May;39(3):183-94. doi: 10.1016/j.jmv.2014.02.001. Epub 2014 Mar 18. Review. French. PubMed PMID: 24650612.
9: Bhanwra S, Ahluwalia K. The new factor Xa inhibitor: Apixaban. J Pharmacol Pharmacother. 2014 Jan;5(1):12-4. doi: 10.4103/0976-500X.124409. Review. PubMed PMID: 24554904; PubMed Central PMCID: PMC3917159.
10: Gómez-Outes A, Terleira-Fernández AI, Calvo-Rojas G, Suárez-Gea ML, Vargas-Castrillón E. Dabigatran, Rivaroxaban, or Apixaban versus Warfarin in Patients with Nonvalvular Atrial Fibrillation: A Systematic Review and Meta-Analysis of Subgroups. Thrombosis. 2013;2013:640723. doi: 10.1155/2013/640723. Epub 2013 Dec 22. Review. PubMed PMID: 24455237; PubMed Central PMCID: PMC3885278.
11: {blacktriangledown} Apixaban and {blacktriangledown} rivaroxaban for stroke prevention in AF. Drug Ther Bull. 2014 Jan;52(1):6-9. doi: 10.1136/dtb.2014.1.0228. Epub 2014 Jan 8. Review. PubMed PMID: 24401533.
12: Imai N, Fujii Y, Amano M. [Pharmacological properties and clinical efficacy of apixaban (Eliquis(®)]. Nihon Yakurigaku Zasshi. 2013 Nov;142(5):247-54. Review. Japanese. PubMed PMID: 24212595.
13: Amin A, Deitelzweig S, Jing Y, Makenbaeva D, Wiederkehr D, Lin J, Graham J. Comparison of Medical Costs of Patients With Atrial Fibrillation Unsuitable for Warfarin Treatment With Apixaban or Aspirin Based on AVERROES Trial. Clin Appl Thromb Hemost. 2015 Apr;21(3):235-40. doi: 10.1177/1076029613507335. Epub 2013 Oct 9. Review. PubMed PMID: 24108232.
14: Hess CN, Al-Khatib SM, Granger CB, Lopes R. A review of apixaban for stroke prevention in atrial fibrillation: insights from ARISTOTLE. Expert Rev Cardiovasc Ther. 2013 Sep;11(9):1105-14. doi: 10.1586/14779072.2013.824181. Epub 2013 Sep 2. Review. PubMed PMID: 23992517.
15: Pujadas-Mestres L, Escolar G, Arellano-Rodrigo E, Galán AM. Apixaban in the prevention of stroke and systemic embolism in nonvalvular atrial fibrillation. Drugs Today (Barc). 2013 Jul;49(7):425-36. doi: 10.1358/dot.2013.49.7.1980498. Review. PubMed PMID: 23914351.
16: Aguilar MI, Kuo RS, Freeman WD. New anticoagulants (dabigatran, apixaban, rivaroxaban) for stroke prevention in atrial fibrillation. Neurol Clin. 2013 Aug;31(3):659-75. doi: 10.1016/j.ncl.2013.03.001. Review. PubMed PMID: 23896498.
17: Bleeding with dabigatran, rivaroxaban, apixaban. No antidote, and little clinical experience. Prescrire Int. 2013 Jun;22(139):155-9. Review. PubMed PMID: 23866358.
18: Fawole A, Daw HA, Crowther MA. Practical management of bleeding due to the anticoagulants dabigatran, rivaroxaban, and apixaban. Cleve Clin J Med. 2013 Jul;80(7):443-51. doi: 10.3949/ccjm.80a.13025. Review. PubMed PMID: 23821689.
19: Gong IY, Kim RB. Importance of pharmacokinetic profile and variability as determinants of dose and response to dabigatran, rivaroxaban, and apixaban. Can J Cardiol. 2013 Jul;29(7 Suppl):S24-33. doi: 10.1016/j.cjca.2013.04.002. Review. PubMed PMID: 23790595.
20: Keating GM. Apixaban: a review of its use for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Drugs. 2013 Jun;73(8):825-43. doi: 10.1007/s40265-013-0063-x. Review. PubMed PMID: 23677804.

Explore Compound Types